- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
Cas no 917110-29-3 (1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)

917110-29-3 structure
商品名:1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
CAS番号:917110-29-3
MF:C10H13FN2O5
メガワット:260.219026327133
CID:4817658
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質
名前と識別子
-
- 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-(3-Deoxy-3-fluoro-β-D-xylofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (ACI)
-
- インチ: 1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1
- InChIKey: XFLCLDYCKOUGAR-JVZYCSMKSA-N
- ほほえんだ: O[C@@H]1[C@@H](F)[C@@H](CO)O[C@H]1N1C=C(C)C(=O)NC1=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 413
- トポロジー分子極性表面積: 99.1
- 疎水性パラメータ計算基準値(XlogP): -1.3
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A089005928-1g |
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |
917110-29-3 | 97% | 1g |
$1126.00 | 2023-08-31 | |
Crysdot LLC | CD70000130-1g |
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |
917110-29-3 | 97% | 1g |
$1062 | 2024-07-18 |
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Pyridine ; 16 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
リファレンス
- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
合成方法 3
はんのうじょうけん
1.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt
2.1 Solvents: Pyridine ; 16 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
2.1 Solvents: Pyridine ; 16 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
リファレンス
- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
合成方法 4
はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 16 h, 90 °C
2.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt
3.1 Solvents: Pyridine ; 16 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
2.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt
3.1 Solvents: Pyridine ; 16 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
リファレンス
- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
リファレンス
- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Raw materials
- 1,1-Dimethylethyl 3,6-dihydro-3-[2-O-[(4-methoxyphenyl)diphenylmethyl]-5-O-[(4-methylphenyl)diphenylmethyl]-3-O-[(trifluoromethyl)sulfonyl]-β-D-ribofuranosyl]-5-methyl-2,6-dioxo-1(2H)-pyrimidinecarboxylate
- 5-Methyluridine
- Di-tert-butyl dicarbonate
- 1,1-Dimethylethyl 3-[3-deoxy-3-fluoro-2-O-[(4-methoxyphenyl)diphenylmethyl]-5-O-[(4-methylphenyl)diphenylmethyl]-β-D-xylofuranosyl]-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinecarboxylate
- 2′,5′-Bis-O-[(4-methoxyphenyl)diphenylmethyl]-5-methyluridine
- 4-Methoxyriphenylmethylchloride
- Uridine, 2′,5′-bis-O-[(4-methoxyphenyl)diphenylmethyl]-5-methyl-, 3′-(1,1,1-trifluoromethanesulfonate)
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Preparation Products
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
917110-29-3 (1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
